molecular formula C22H17Cl2N3O2 B4983699 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine;hydrochloride

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine;hydrochloride

Cat. No.: B4983699
M. Wt: 426.3 g/mol
InChI Key: CMUATIDVUTVVDI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine;hydrochloride is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine typically involves multi-step organic reactions. The starting materials usually include 4-chloroaniline, 2,3-dihydro-1,4-benzodioxin, and quinazoline derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the 4-chlorophenyl group.

    Cyclization: reactions to form the quinazoline ring.

    Amidation: reactions to attach the amine group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate the reaction.

    Solvents: to dissolve reactants and control the reaction environment.

    Temperature and pressure control: to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)quinazolin-4-amine: Lacks the benzodioxin moiety.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine: Lacks the chlorophenyl group.

Uniqueness

The presence of both the 4-chlorophenyl and 2,3-dihydro-1,4-benzodioxin groups in the compound provides unique chemical and biological properties, potentially enhancing its activity and selectivity compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2.ClH/c23-15-7-5-14(6-8-15)21-25-18-4-2-1-3-17(18)22(26-21)24-16-9-10-19-20(13-16)28-12-11-27-19;/h1-10,13H,11-12H2,(H,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUATIDVUTVVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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